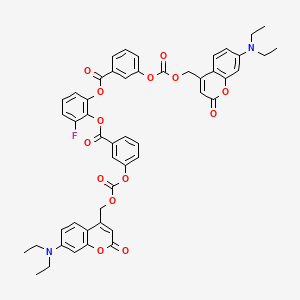
Wzb117-ppg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Wzb117-ppg is a synthetic compound known for its inhibitory effects on glucose transporter 1 (GLUT1). This compound has shown significant potential in various scientific research fields, particularly in cancer research due to its ability to inhibit glucose uptake in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Wzb117-ppg involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. Generally, large-scale synthesis would involve optimization of the laboratory-scale procedures to ensure cost-effectiveness, scalability, and compliance with safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
Wzb117-ppg undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Wzb117-ppg has a wide range of applications in scientific research:
Chemistry: Used as a tool to study glucose transport mechanisms and to develop new inhibitors.
Biology: Employed in cellular studies to understand the role of glucose transporters in various biological processes.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit glucose uptake in cancer cells.
Mechanism of Action
Wzb117-ppg exerts its effects by inhibiting glucose transporter 1 (GLUT1), which is responsible for the uptake of glucose into cells. By blocking this transporter, this compound reduces the availability of glucose, leading to decreased cellular energy production and ultimately inducing cell death in glucose-dependent cells, such as cancer cells . The molecular targets and pathways involved include the downregulation of glycolysis and the induction of apoptosis through mitochondrial dysfunction .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-D-glucose (2-DG): Another glucose analog that inhibits glycolysis and has been studied for its anti-cancer properties
Uniqueness
This compound is unique in its remarkable photolysis efficiency and cytotoxicity to cancer cells under visible light irradiation, which distinguishes it from other GLUT1 inhibitors .
Properties
Molecular Formula |
C50H43FN2O14 |
|---|---|
Molecular Weight |
914.9 g/mol |
IUPAC Name |
[2-[3-[[7-(diethylamino)-2-oxochromen-4-yl]methoxycarbonyloxy]benzoyl]oxy-3-fluorophenyl] 3-[[7-(diethylamino)-2-oxochromen-4-yl]methoxycarbonyloxy]benzoate |
InChI |
InChI=1S/C50H43FN2O14/c1-5-52(6-2)34-18-20-38-32(24-44(54)64-42(38)26-34)28-60-49(58)62-36-14-9-12-30(22-36)47(56)66-41-17-11-16-40(51)46(41)67-48(57)31-13-10-15-37(23-31)63-50(59)61-29-33-25-45(55)65-43-27-35(19-21-39(33)43)53(7-3)8-4/h9-27H,5-8,28-29H2,1-4H3 |
InChI Key |
ZQMWSUXIVAVUCA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)COC(=O)OC3=CC=CC(=C3)C(=O)OC4=C(C(=CC=C4)F)OC(=O)C5=CC(=CC=C5)OC(=O)OCC6=CC(=O)OC7=C6C=CC(=C7)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















